molecular formula C12H13NO2 B6186361 N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide CAS No. 2639446-77-6

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Cat. No. B6186361
CAS RN: 2639446-77-6
M. Wt: 203.2
InChI Key:
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Description

“N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide” is a compound that belongs to the class of 2-oxabicyclo[2.1.1]hexanes . These compounds have been developed as saturated bioisosteres of the ortho-substituted phenyl ring, a basic structural element in chemistry found in more than three hundred drugs and agrochemicals . The replacement of the phenyl ring in bioactive compounds with saturated bioisosteres has become a popular tactic to obtain novel structures with an improved physicochemical profile .


Synthesis Analysis

The synthesis of 2-oxabicyclo[2.1.1]hexanes involves a photochemical [2 + 2] cycloaddition . This strategy allows for the construction of new building blocks . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .


Molecular Structure Analysis

Crystallographic analysis revealed that these structures and the ortho-substituted phenyl ring indeed have similar geometric properties . This similarity is crucial for the bioisosteric replacement of the ortho-substituted phenyl ring with 2-oxabicyclo[2.1.1]hexanes .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-oxabicyclo[2.1.1]hexanes are based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . This approach allows for the efficient and modular synthesis of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .


Physical And Chemical Properties Analysis

The replacement of the phenyl ring in marketed agrochemicals with 2-oxabicyclo[2.1.1]hexanes dramatically improved their water solubility and reduced lipophilicity . These improved physicochemical properties are crucial for the bioactivity of these compounds .

Future Directions

The development of 2-oxabicyclo[2.1.1]hexanes opens up new opportunities for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry . This could lead to the discovery of novel structures with improved physicochemical profiles .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide involves the reaction of N-phenylmaleimide with cyclohexene oxide in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "N-phenylmaleimide", "cyclohexene oxide", "Lewis acid catalyst" ], "Reaction": [ "Add N-phenylmaleimide and cyclohexene oxide to a reaction flask", "Add a Lewis acid catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 80-100°C for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

2639446-77-6

Product Name

N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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